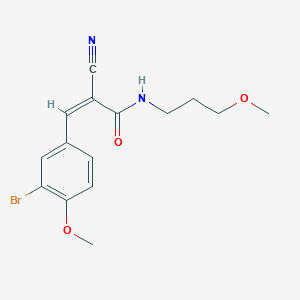
(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H17BrN2O3 and its molecular weight is 353.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a bromo-substituted aromatic ring, a cyano group, and an amide linkage. These structural components contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease progression, particularly in cancer and inflammation.
- Modulation of Signal Transduction Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
- Antioxidant Properties : Potential antioxidant activity could contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Bacterial Inhibition : Exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary data suggest antifungal properties as well.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against breast/colon cancer | |
| Antimicrobial | Inhibition of Gram-positive/negative bacteria | |
| Antifungal | Preliminary antifungal activity |
Case Studies
-
Study on Anticancer Effects :
- A study published in 2023 evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.
-
Antimicrobial Efficacy :
- Research conducted in 2024 assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Discussion
The biological activity of this compound highlights its potential as a lead compound in drug development. Its diverse mechanisms suggest that it could be beneficial in treating various conditions, particularly cancers and infections.
Propriétés
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-20-7-3-6-18-15(19)12(10-17)8-11-4-5-14(21-2)13(16)9-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYNDGBLJRMDGB-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1)OC)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OC)Br)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













